molecular formula C22H17N5O5 B15184357 5-Nitro-1-(phenylmethyl)-1H-benzimidazole-2-carboxaldehyde, O-((2-nitrophenyl)methyl)oxime CAS No. 150445-96-8

5-Nitro-1-(phenylmethyl)-1H-benzimidazole-2-carboxaldehyde, O-((2-nitrophenyl)methyl)oxime

Cat. No.: B15184357
CAS No.: 150445-96-8
M. Wt: 431.4 g/mol
InChI Key: YWGSBSVPTXREKR-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-1-(phenylmethyl)-1H-benzimidazole-2-carboxaldehyde, O-((2-nitrophenyl)methyl)oxime is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-1-(phenylmethyl)-1H-benzimidazole-2-carboxaldehyde, O-((2-nitrophenyl)methyl)oxime typically involves multiple steps. One common method includes the nitration of benzimidazole derivatives using nitric acid or a sulfuric-nitric acid mixture . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-1-(phenylmethyl)-1H-benzimidazole-2-carboxaldehyde, O-((2-nitrophenyl)methyl)oxime undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the nitro and aldehyde functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amines, while oxidation of the aldehyde group can produce carboxylic acids.

Scientific Research Applications

5-Nitro-1-(phenylmethyl)-1H-benzimidazole-2-carboxaldehyde, O-((2-nitrophenyl)methyl)oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Nitro-1-(phenylmethyl)-1H-benzimidazole-2-carboxaldehyde, O-((2-nitrophenyl)methyl)oxime involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with DNA synthesis and repair mechanisms, leading to cell death in rapidly dividing cells such as cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole-2-carboxaldehyde: Lacks the nitro and oxime groups, resulting in different chemical reactivity and biological activity.

    2-Nitrobenzaldehyde: Contains a nitro group but lacks the benzimidazole moiety, leading to different applications and properties.

    5-Nitrobenzimidazole: Similar in structure but without the phenylmethyl and oxime groups, affecting its overall activity and use.

Uniqueness

5-Nitro-1-(phenylmethyl)-1H-benzimidazole-2-carboxaldehyde, O-((2-nitrophenyl)methyl)oxime is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

150445-96-8

Molecular Formula

C22H17N5O5

Molecular Weight

431.4 g/mol

IUPAC Name

(E)-1-(1-benzyl-5-nitrobenzimidazol-2-yl)-N-[(2-nitrophenyl)methoxy]methanimine

InChI

InChI=1S/C22H17N5O5/c28-26(29)18-10-11-21-19(12-18)24-22(25(21)14-16-6-2-1-3-7-16)13-23-32-15-17-8-4-5-9-20(17)27(30)31/h1-13H,14-15H2/b23-13+

InChI Key

YWGSBSVPTXREKR-YDZHTSKRSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)[N+](=O)[O-])N=C2/C=N/OCC4=CC=CC=C4[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)[N+](=O)[O-])N=C2C=NOCC4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.